Product packaging for Methoxynaltrexone,3(Cat. No.:)

Methoxynaltrexone,3

Cat. No.: B10795313
M. Wt: 355.4 g/mol
InChI Key: DSMNGWOUQMYTJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methoxynaltrexone,3 is a chemical reagent of significant interest in pharmacological research, primarily for its potential as a peripherally acting opioid receptor antagonist. This profile is modeled on the established mechanism of related quaternary opioid antagonists . Such compounds are designed to selectively block peripheral mu-opioid receptors without crossing the blood-brain barrier, thereby mitigating opioid-related side effects in the gastrointestinal tract without impairing central analgesic effects . This mechanism makes it a critical tool for investigating the pathophysiology and treatment of opioid-induced constipation (OIC) in experimental models. Researchers utilize this compound to explore solutions for a common and debilitating side effect of opioid therapy, which is characterized by reduced bowel motility and is often insufficiently managed by traditional laxatives . By targeting the underlying cause of OIC—the direct action of opioids on gut opioid receptors—this compound helps scientists advance the understanding of enteric nervous system pharmacology and develop new therapeutic strategies for patients on chronic opioid regimens, including those with advanced illness or chronic non-cancer pain . Its investigation contributes to the broader field of designing peripherally restricted drugs that aim to dissociate the beneficial analgesic properties of opioids from their undesirable peripheral adverse effects. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25NO4 B10795313 Methoxynaltrexone,3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(cyclopropylmethyl)-4a-hydroxy-9-methoxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-25-15-5-4-13-10-16-21(24)7-6-14(23)19-20(21,17(13)18(15)26-19)8-9-22(16)11-12-2-3-12/h4-5,12,16,19,24H,2-3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMNGWOUQMYTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(CC4C5(C3(CCN4CC6CC6)C(O2)C(=O)CC5)O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Pharmacological Characterization of Methylnaltrexone

Structural Determinants of Peripheral Restriction

The chemical structure of methylnaltrexone (B1235389) is the primary determinant of its peripherally restricted activity, a feature that distinguishes it from its parent compound, naltrexone (B1662487). umem.orgnih.gov

Quaternary Amine Structure and Associated Polarity

Methylnaltrexone is a quaternary amine derivative of naltrexone. nih.gov The addition of a methyl group to the nitrogen atom results in a molecule with a permanent positive charge. nih.gov This quaternary ammonium (B1175870) cation structure significantly increases the polarity and water solubility of the compound while decreasing its lipid solubility. nih.gov It is this high polarity that is fundamental to its mechanism of peripheral restriction. nih.gov

Mechanisms Governing Blood-Brain Barrier Permeability

The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS). The permeability of any compound across the BBB is largely dictated by its physicochemical properties.

Due to its high polarity and low lipophilicity, methylnaltrexone has a restricted ability to cross the blood-brain barrier in humans. nih.gov This structural characteristic ensures that its antagonist effects are predominantly exerted on opioid receptors located in peripheral tissues, such as the gastrointestinal tract, without significantly affecting the analgesic effects of opioids mediated by receptors in the CNS. umem.orgnih.gov Studies in humans have confirmed that N-demethylation of methylnaltrexone to naltrexone, a compound that can cross the BBB, is not a significant metabolic pathway. umem.org

In contrast to human studies, research in mouse models has indicated that methylnaltrexone can cross the blood-brain barrier. nih.govresearchgate.net One study demonstrated that following systemic administration in mice, both methylnaltrexone and its metabolite, naltrexone, were detected in the brain. nih.govguidetopharmacology.org The research confirmed that in mice, methylnaltrexone is demethylated to naltrexone, which can subsequently cross the BBB and exert central effects. nih.govresearchgate.netguidetopharmacology.org These findings highlight a species-specific difference in the metabolism and central penetration of methylnaltrexone and suggest that caution should be exercised when extrapolating results from mouse models to humans. nih.govresearchgate.net

While generally considered peripherally restricted in humans, some research has suggested the possibility of subtle central effects under certain conditions. One study in healthy volunteers reported that a high dose of methylnaltrexone alone induced a slight degree of miosis, which is a centrally mediated opioid effect. nih.gov This has led to questions about whether the observed reductions in some subjective effects of morphine by methylnaltrexone can be solely attributed to peripheral mechanisms. nih.gov Another study noted a decrease in vomiting in patients who received methylnaltrexone, which could potentially result from an action at the chemoreceptor trigger zone or modulation of afferent impulses from the enteric nervous system to the brain. nih.gov

Opioid Receptor Binding Affinity and Selectivity Profile

Methylnaltrexone functions as a competitive antagonist at opioid receptors. nih.gov Its binding affinity is most pronounced for the mu-opioid receptor, with a lower affinity for kappa-opioid receptors and significantly less affinity for delta-opioid receptors. nih.govnih.gov

Studies in cells expressing recombinant human opioid receptors have demonstrated that methylnaltrexone displaces opioid binding to mu-opioid receptors with a Ki of 10 nM. nih.gov Its affinity for kappa-opioid receptors is approximately three-fold lower (Ki 30 nM), and its affinity for delta-opioid receptors is substantially less (Ki 15.8 μM). nih.gov In one in vitro study, an 18.8-fold higher concentration of methylnaltrexone was required to reverse the effects of a kappa-opioid receptor agonist compared to a mu-opioid receptor agonist. nih.gov The same study found that methylnaltrexone could not reverse the inhibitory effects of a delta receptor agonist within the tested concentration range. nih.gov

The table below summarizes the binding affinities of methylnaltrexone for the different opioid receptors.

Opioid Receptor SubtypeBinding Affinity (Ki)
Mu (µ)10 nM nih.gov
Kappa (κ)30 nM nih.gov
Delta (δ)15.8 µM nih.gov

Mu-Opioid Receptor Antagonism and Binding Characteristics

Methylnaltrexone functions as a potent and selective antagonist at the mu-opioid receptor (MOR). researchgate.net Its primary mechanism of action involves competitively blocking the binding of opioid agonists to these receptors in peripheral tissues. researchgate.netfda.gov This antagonism is the basis for its therapeutic effects in mitigating the peripheral side effects of opioids, such as constipation, without compromising the centrally mediated analgesic effects. nih.govnih.gov

Studies utilizing cells expressing recombinant human opioid receptors have been conducted to determine the binding affinity of methylnaltrexone. In these assays, methylnaltrexone has been shown to displace opioid ligands from the mu-opioid receptor with a high affinity. Research has demonstrated that methylnaltrexone exhibits a strong binding affinity for the mu-opioid receptor, with a reported inhibitor constant (Ki) of approximately 10 nM. nih.gov This demonstrates its potent ability to interact with and block this specific receptor subtype. While the quaternary amine structure confers peripheral selectivity, it also slightly reduces the binding affinity for the µ-opioid receptor compared to its parent compound, naltrexone. nih.gov

Table 1: Methylnaltrexone Binding Affinity at the Mu-Opioid Receptor

Receptor Subtype Binding Affinity (Ki) Reference
Mu (µ) ~10 nM nih.gov

Kappa-Opioid Receptor Interactions and Affinity

Table 2: Methylnaltrexone Binding Affinity at the Kappa-Opioid Receptor

Receptor Subtype Binding Affinity (Ki) Reference
Kappa (κ) ~30 nM nih.gov

Delta-Opioid Receptor Interactions and Relative Lack of Affinity

Methylnaltrexone's interaction with the delta-opioid receptor (DOR) is significantly less pronounced than its interaction with either the mu or kappa receptors. nih.gov Pharmacological studies have confirmed a relative lack of affinity for this receptor subtype. The reported Ki value for methylnaltrexone at the delta-opioid receptor is approximately 15.8 µM (or 15,800 nM). nih.gov This value is substantially higher than its Ki values for the mu and kappa receptors, indicating a much weaker binding interaction. This low affinity for the delta-opioid receptor further underscores the selectivity of methylnaltrexone, particularly for the mu-opioid receptor. In vitro studies have also shown that methylnaltrexone, within a tested concentration range, was unable to reverse the inhibitory effects of a delta receptor agonist on brainstem neurons. researchgate.net

Table 3: Methylnaltrexone Binding Affinity at the Delta-Opioid Receptor

Receptor Subtype Binding Affinity (Ki) Reference
Delta (δ) ~15.8 µM nih.gov

Investigation of Intrinsic Agonist Activity at Recombinant Opioid Receptors

While primarily classified as an opioid antagonist, some research suggests that methylnaltrexone may possess weak partial agonist activity under certain conditions. nih.gov Studies using cells with recombinant opioid receptors and functional assays, such as the [³⁵S]GTPγS binding assay, have investigated this possibility. nih.govnih.gov The [³⁵S]GTPγS binding assay is a method used to measure the activation of G proteins, which is an early step in receptor signaling following agonist binding. nih.gov

In these experimental models, some studies have observed that methylnaltrexone can exhibit weak partial agonist activity at recombinant mu and kappa opioid receptors. nih.gov One in vitro study using membranes from Chinese hamster ovary (CHO) cells noted that methylnaltrexone stimulated [³⁵S]GTPγS binding, which is consistent with partial agonism. nih.gov Another study noted that when methylnaltrexone was administered alone to an in vitro brainstem-gastric preparation, it caused an activation of neurons receiving vagal inputs, suggesting a possible endogenous gastric opioid action. researchgate.net This suggests that while its predominant effect is antagonism, it does not behave as a pure or silent antagonist and may have some limited intrinsic efficacy at these receptors.

Pharmacokinetic Studies and Metabolic Pathways of Methylnaltrexone

Absorption and Distribution Characteristics

Information regarding the specific mechanisms of gastrointestinal absorption and the precise oral bioavailability of methylnaltrexone (B1235389) is limited in the available literature. While oral formulations have been developed, studies have indicated that the absolute bioavailability of oral methylnaltrexone has not been fully evaluated fda.gov. Administration of oral methylnaltrexone tablets with a high-fat meal has been shown to reduce the area under the plasma concentration-time curve (AUC) by 43% and the maximum plasma concentration (Cmax) by 60%, while also delaying the time to peak concentration (Tmax) by 2 hours compared to administration in a fasted state fda.gov. Following oral administration, plasma concentrations appear to decline in a multi-phasic manner, with a mean terminal half-life reported to be between 14-16 hours fda.gov.

Methylnaltrexone exhibits moderate tissue distribution, with a reported steady-state volume of distribution (Vss) of approximately 1.1 L/kg europa.eu. Plasma protein binding of the parent drug, methylnaltrexone, ranges from 11% to 15.3% in human plasma fda.govdrugbank.comwikipedia.orgpfizer.com. In studies investigating metabolites, plasma protein binding was higher: methylnaltrexone sulfate (B86663) showed binding between 17.3% and 28.9%, methyl-6α-naltrexol between 20.8% and 29.4%, and methyl-6β-naltrexol between 30.3% and 41.3% fda.gov. Studies have also detected methylnaltrexone in cerebrospinal fluid (CSF), although at concentrations significantly lower than those found in serum, supporting its limited ability to cross the blood-brain barrier kglmeridian.com.

Table 1: Plasma Protein Binding of Methylnaltrexone and its Metabolites

CompoundPlasma Protein Binding (%)Source
Methylnaltrexone (Parent)11.0 – 15.3 fda.govdrugbank.comwikipedia.orgpfizer.com
Methylnaltrexone Sulfate17.3 – 28.9 fda.gov
Methyl-6α-naltrexol20.8 – 29.4 fda.gov
Methyl-6β-naltrexol30.3 – 41.3 fda.gov

Biotransformation Pathways

Methylnaltrexone undergoes metabolism, primarily in the liver, although a significant portion of the administered dose is excreted unchanged drugbank.comwikipedia.orgpfizer.com. The majority of the drug's metabolism involves sulfation and carbonyl reduction pathways fda.govdrugbank.compfizer.comnih.gov.

The principal metabolic pathways identified for methylnaltrexone in humans include sulfation and carbonyl reduction fda.govdrugbank.compfizer.comnih.gov. Sulfation converts methylnaltrexone into methylnaltrexone-3-sulfate (M2) nih.gov. Carbonyl reduction leads to the formation of methyl-6α-naltrexol (M4) and methyl-6β-naltrexol (M5) nih.gov. N-demethylation to produce naltrexone (B1662487) is not considered a significant metabolic route for methylnaltrexone europa.eudrugbank.compfizer.com.

The sulfation of methylnaltrexone to form methylnaltrexone sulfate (M2) is catalyzed by specific sulfotransferase enzymes fda.govnih.gov. Among the sulfotransferases investigated, SULT2A1 and SULT1E1 were identified as the primary enzymes responsible for catalyzing this metabolic conversion fda.govnih.gov. The carbonyl reduction of methylnaltrexone to its naltrexol isomers (M4 and M5) is mediated by NADPH-dependent hepatic cytosolic enzymes, with aldoketo reductase (AKR) isoforms, particularly within the AKR1C subfamily (e.g., AKR1C4), playing a significant role fda.govnih.gov.

Table 2: Primary Metabolic Pathways and Involved Enzymes for Methylnaltrexone

Metabolic PathwayMetabolite(s)Primary Enzymes InvolvedSource
SulfationMethylnaltrexone-3-sulfate (M2)SULT2A1, SULT1E1 fda.govnih.gov
Carbonyl ReductionMethyl-6α-naltrexol (M4), Methyl-6β-naltrexol (M5)Aldo-keto reductases (e.g., AKR1C4, other AKR1C subfamily) fda.govnih.gov

Table 3: Pharmacokinetic Parameters of Methylnaltrexone

ParameterValue(s)Route of AdministrationSource
Terminal Half-life (t½)~8 hoursSubcutaneous europa.euwikipedia.orgpfizer.com
8.89 ± 2.59 hoursIntravenous drugbank.com
~7.7 hoursSubcutaneous tandfonline.com
14-16 hoursOral fda.gov
Steady-State Volume of Distribution (Vss)~1.1 L/kgNot specified europa.eu
Plasma Protein Binding11.0 – 15.3 %Not specified fda.govdrugbank.comwikipedia.orgpfizer.com

Compound Name List:

Methylnaltrexone

Effects on Opioid-Mediated Cough Reflex

Preclinical data suggest that methylnaltrexone can prevent the suppression of the cough reflex induced by opioids. In guinea pig models, intraperitoneal administration of methylnaltrexone successfully counteracted morphine's inhibitory effect on the cough reflex, while maintaining the analgesic effects of morphine openaccessjournals.comnih.gov. This indicates that while central opioid receptors are responsible for analgesia, peripheral mechanisms might also contribute to opioid-mediated cough suppression, and methylnaltrexone can selectively target these peripheral pathways openaccessjournals.comnih.gov.

Reversal of Opioid-Induced Urinary Retention and Pruritus

Methylnaltrexone has shown promise in reversing opioid-induced urinary retention in preclinical settings. Studies involving healthy male volunteers demonstrated that intravenous methylnaltrexone partially restored micturition in subjects receiving remifentanil, without altering opioid-induced miosis, which is a central effect openaccessjournals.com. Further research in healthy male volunteers indicated that methylnaltrexone could reverse opioid-induced bladder dysfunction, with some subjects experiencing voiding after administration, while pupil size remained unaffected, confirming its peripheral action researchgate.net. Additionally, preclinical investigations in human volunteers showed that oral methylnaltrexone reduced subjective ratings of itching caused by intravenous morphine, suggesting a role in managing opioid-induced pruritus openaccessjournals.com.

Interaction with Opioid Analgesia

A key aspect of methylnaltrexone's preclinical profile is its interaction with opioid analgesia, aiming to separate therapeutic pain relief from adverse effects.

Numerous preclinical studies have demonstrated that methylnaltrexone preserves centrally mediated antinociception. In animal models, methylnaltrexone has been shown to antagonize opioid effects on gastrointestinal transit and emesis without attenuating morphine-induced analgesia tandfonline.comopenaccessjournals.comnih.gov. This selective action is attributed to its inability to cross the blood-brain barrier, thus sparing central opioid receptors responsible for pain relief wikipedia.orgdrugbank.com. For instance, while naloxone, which readily crosses the blood-brain barrier, reversed both opioid-induced GI effects and analgesia in rats, methylnaltrexone reversed GI effects without compromising analgesia in dogs and humans openaccessjournals.com. However, it's noted that in rats, analgesia was appreciably compromised, suggesting species-dependent differences in the selectivity of methylnaltrexone's peripheral action openaccessjournals.com.

While methylnaltrexone primarily spares central analgesia, it is acknowledged that a portion of opioid analgesia can be mediated by peripheral opioid receptors, particularly in inflammatory conditions. Consequently, methylnaltrexone's blockade of these peripheral receptors could potentially lead to an increase in pain perception in such scenarios, as seen in inflammatory conditions like arthritis or post-surgical pain wikipedia.org.

Effects on Opioid Tolerance Development in Animal Models

Preclinical research has also explored methylnaltrexone's impact on the development of opioid tolerance. While specific detailed findings on tolerance development are not extensively detailed in the provided snippets, the general principle of methylnaltrexone's peripheral action suggests it is designed to mitigate opioid side effects without interfering with the core analgesic efficacy, which indirectly implies it would not directly address or reverse central mechanisms of tolerance. However, its role in modulating the development of tolerance has not been a primary focus in the reviewed literature.

Preclinical Research on Methylnaltrexone S Pharmacodynamics and Therapeutic Potential

Modulation of Other Peripheral Opioid-Induced Effects

Effects on Opioid-Mediated Cough Reflex

Preclinical data suggest that methylnaltrexone (B1235389) can prevent the suppression of the cough reflex induced by opioids. In guinea pig models, intraperitoneal administration of methylnaltrexone successfully counteracted morphine's inhibitory effect on the cough reflex, while maintaining the analgesic effects of morphine openaccessjournals.comnih.gov. This indicates that while central opioid receptors are responsible for analgesia, peripheral mechanisms might also contribute to opioid-mediated cough suppression, and methylnaltrexone can selectively target these peripheral pathways openaccessjournals.comnih.gov.

Reversal of Opioid-Induced Urinary Retention and Pruritus

Methylnaltrexone has shown promise in reversing opioid-induced urinary retention in preclinical settings. Studies involving healthy male volunteers demonstrated that intravenous methylnaltrexone partially restored micturition in subjects receiving remifentanil, without altering opioid-induced miosis, which is a central effect openaccessjournals.com. Further research in healthy male volunteers indicated that methylnaltrexone could reverse opioid-induced bladder dysfunction, with some subjects experiencing voiding after administration, while pupil size remained unaffected, confirming its peripheral action researchgate.net. Additionally, preclinical investigations in human volunteers showed that oral methylnaltrexone reduced subjective ratings of itching caused by intravenous morphine, suggesting a role in managing opioid-induced pruritus openaccessjournals.com.

Interaction with Opioid Analgesia

A key aspect of methylnaltrexone's preclinical profile is its interaction with opioid analgesia, aiming to separate therapeutic pain relief from adverse effects.

Numerous preclinical studies have demonstrated that methylnaltrexone preserves centrally mediated antinociception. In animal models, methylnaltrexone has been shown to antagonize opioid effects on gastrointestinal transit and emesis without attenuating morphine-induced analgesia tandfonline.comopenaccessjournals.comnih.gov. This selective action is attributed to its inability to cross the blood-brain barrier, thus sparing central opioid receptors responsible for pain relief wikipedia.orgdrugbank.com. For instance, while naloxone, which readily crosses the blood-brain barrier, reversed both opioid-induced GI effects and analgesia in rats, methylnaltrexone reversed GI effects without compromising analgesia in dogs and humans openaccessjournals.com. However, it's noted that in rats, analgesia was appreciably compromised, suggesting species-dependent differences in the selectivity of methylnaltrexone's peripheral action openaccessjournals.com.

While methylnaltrexone primarily spares central analgesia, it is acknowledged that a portion of opioid analgesia can be mediated by peripheral opioid receptors, particularly in inflammatory conditions. Consequently, methylnaltrexone's blockade of these peripheral receptors could potentially lead to an increase in pain perception in such scenarios, as seen in inflammatory conditions like arthritis or post-surgical pain wikipedia.org.

Effects on Opioid Tolerance Development in Animal Models

Preclinical research has also explored methylnaltrexone's impact on the development of opioid tolerance. While specific detailed findings on tolerance development are not extensively detailed in the provided snippets, the general principle of methylnaltrexone's peripheral action suggests it is designed to mitigate opioid side effects without interfering with the core analgesic efficacy, which indirectly implies it would not directly address or reverse central mechanisms of tolerance. However, its role in modulating the development of tolerance has not been a primary focus in the reviewed literature.

Advanced Research Methodologies and Analytical Techniques in Methylnaltrexone Studies

In vitro Opioid Receptor Binding and Functional Assays (e.g., Displacement Studies, Recombinant Receptor Systems)

The characterization of methylnaltrexone's interaction with opioid receptors has been a cornerstone of its preclinical evaluation. Initial studies utilized tissue preparations like the guinea pig ileum to assess receptor affinity by displacing the binding of non-selective opioid antagonists. nih.gov These early experiments suggested that methylnaltrexone (B1235389) possessed a lower affinity for the µ-opioid receptor compared to its parent compound, naltrexone (B1662487). nih.gov

More recent and detailed investigations have employed cells expressing recombinant human opioid receptors, allowing for a more precise determination of binding affinities and selectivity. These studies have demonstrated that methylnaltrexone displaces opioid binding to µ-opioid receptors with a high affinity. nih.gov Functional assays, such as the [³⁵S]‐GTPγS binding assay, have been used to further characterize the nature of this interaction, revealing that methylnaltrexone exhibits weak partial agonist activity at recombinant µ and κ-opioid receptors. nih.govresearchgate.net

Binding Affinities of Methylnaltrexone for Human Opioid Receptors

ReceptorBinding Affinity (Ki)
μ-opioid receptor10 nM
κ-opioid receptor30 nM
δ-opioid receptor15.8 μM

In vivo Animal Models for Pharmacodynamic and Pharmacokinetic Evaluation (e.g., Rodent GI Transit, Canine Emesis)

A variety of animal models have been crucial in understanding the pharmacodynamic effects and pharmacokinetic profile of methylnaltrexone. Rodent models have been extensively used to evaluate its impact on gastrointestinal (GI) transit. These studies have consistently shown that methylnaltrexone can reverse the delay in GI transit induced by opioids, without affecting centrally mediated analgesia. nih.gov

Canine models have been employed to investigate the emetic and anti-emetic properties of opioids and their antagonists. While not a primary focus of methylnaltrexone research, such models are valuable for assessing potential side effects related to the gastrointestinal system.

Pharmacokinetic studies in various animal species, including rabbits and horses, have provided valuable data on the absorption, distribution, metabolism, and excretion of methylnaltrexone. nih.govavma.orgmadbarn.com For instance, a study in a rabbit model investigated the pharmacokinetics of epidurally administered methylnaltrexone, revealing minimal penetration into the cerebrospinal fluid. nih.gov In horses, the pharmacokinetic data for intravenously administered methylnaltrexone was found to best fit a two-compartment model. avma.orgmadbarn.com

In vitro Metabolism and Enzyme Characterization Studies (e.g., Hepatic Cytosol, Microsomal Fractions, Selective Inhibitors)

The metabolic fate of methylnaltrexone has been extensively studied using in vitro systems, primarily hepatic cytosol and microsomal fractions from various species, including humans. nih.govnih.govnih.govspringernature.com These studies have revealed that methylnaltrexone undergoes limited metabolism in humans. nih.govnih.gov

The primary metabolic pathways identified in human liver microsomes and cytosol are the sulfation of the phenolic group to form methylnaltrexone-3-sulfate and the reduction of the carbonyl group to yield two epimeric alcohols, methyl-6α-naltrexol and methyl-6β-naltrexol. nih.gov Notably, N-demethylation to naltrexone is not a metabolic pathway in humans. nih.gov The use of selective enzyme inhibitors has helped to characterize the specific enzymes involved in these transformations.

Species differences in metabolism have been observed, with glucuronidation being a major pathway in mice, rats, and dogs, but not in humans. nih.gov

Major Metabolites of Methylnaltrexone in Humans

MetaboliteMetabolic Pathway
Methylnaltrexone-3-sulfateSulfation
Methyl-6α-naltrexolReduction
Methyl-6β-naltrexolReduction

Bioanalytical Method Development for Compound Quantitation (e.g., Liquid Chromatography-Tandem Mass Spectrometry)

The accurate quantification of methylnaltrexone in biological matrices is essential for pharmacokinetic and metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity, selectivity, and accuracy. ingentaconnect.comnih.govresearchgate.netbiotrial.combioanalysis-zone.com

Validated LC-MS/MS methods have been developed for the determination of methylnaltrexone in human serum and plasma. nih.govresearchgate.net These methods typically involve protein precipitation followed by chromatographic separation on a reverse-phase column and detection using mass spectrometry in the positive ionization mode. nih.gov The use of an internal standard, such as naltrexone or a deuterated analog of methylnaltrexone, ensures the precision and accuracy of the assay. nih.govoriprobe.com These methods have been successfully applied to pharmacokinetic studies in healthy volunteers and have shown a wide linear range for quantification. nih.govresearchgate.net

Formulation Research for Enhanced Oral Bioavailability (e.g., Emulsion Formulations)

Due to its limited oral bioavailability, significant research has been dedicated to developing novel formulations to improve the absorption of methylnaltrexone from the gastrointestinal tract. ingentaconnect.comeurekaselect.com One promising approach has been the development of emulsion formulations. ingentaconnect.comingentaconnect.comeurekaselect.com

In a study utilizing a rat model, an emulsion formulation of methylnaltrexone (MNTX-EM) demonstrated a significant enhancement in oral bioavailability compared to an unformulated methylnaltrexone water solution (MNTX-WS). ingentaconnect.comingentaconnect.comeurekaselect.com The peak plasma concentration (Cmax) and the area under the concentration-time curve (AUC) were substantially higher for the MNTX-EM group. ingentaconnect.comingentaconnect.comeurekaselect.com The relative oral bioavailability of the MNTX-EM formulation was found to be 302% compared to the MNTX-WS. ingentaconnect.comingentaconnect.com Another study explored a phosphatidylcholine-based formulation (MNTX-PC) which also significantly increased the oral bioavailability of methylnaltrexone in rats, with a relative bioavailability of 410% compared to a water solution. nih.gov

Pharmacokinetic Parameters of Oral Methylnaltrexone Formulations in Rats

FormulationParameterValue
MNTX-WS (Water Solution)Cmax (ng/mL)210.0 (first peak), 172.7 (second peak)
AUC (ng·h/mL)87.2 (0-60 min), 663.4 (60-420 min)
MNTX-EM (Emulsion)Cmax (ng/mL)390.2 (first peak), 597.6 (second peak)
AUC (ng·h/mL)321.9 (0-60 min), 1941.7 (60-420 min)
MNTX-PC (Phosphatidylcholine Complex)Cmax (ng/mL)1083.7 ± 293.9
AUC₀₋₅₄₀ min (ng·h/mL)5758.2 ± 1474.2

Pharmacokinetic/Pharmacodynamic Modeling Approaches

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a powerful tool used to understand the relationship between drug exposure and its pharmacological effect. For methylnaltrexone, PK/PD modeling helps to correlate plasma concentrations with its ability to reverse opioid-induced gastrointestinal effects.

Pharmacokinetic analyses have often utilized compartmental models to describe the disposition of methylnaltrexone. For example, in horses, the time-concentration data for MNTX disposition was best described by a two-compartment model. avma.orgmadbarn.com Such models provide key parameters like volume of distribution, half-life, and clearance, which are essential for understanding the drug's behavior in the body. avma.orgmadbarn.com These pharmacokinetic data, when integrated with pharmacodynamic endpoints such as changes in gastrointestinal transit time, allow for the development of robust PK/PD models that can inform clinical use and future drug development.

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of Methoxynaltrexone,3?

To ensure accurate characterization:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) should be used to assess purity, with reference standards (e.g., Naltrexone Hydrochloride EP standards) for calibration .
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Mass Spectrometry (MS) are critical for confirming structural integrity, particularly for methoxy group positioning and stereochemistry .
  • Infrared (IR) spectroscopy can validate functional groups like the methyl ether and hydroxyl groups .

Q. How should this compound be stored to maintain stability during experiments?

  • Store lyophilized powder below -20°C in airtight containers to prevent hydrolysis or oxidation .
  • Prepare working solutions in inert solvents (e.g., dimethyl sulfoxide) and store at -80°C for long-term stability .
  • Avoid exposure to strong acids/bases or reactive oxidizers , which may degrade the methoxy moiety .

Q. What synthetic routes are documented for this compound derivatives, and how do reaction conditions affect yield?

  • O-Methylation of naltrexone precursors : Use methyl iodide or dimethyl sulfate in alkaline conditions (e.g., NaH/DMF) to introduce the methoxy group at position 3. Yields depend on reaction time and stoichiometric ratios .
  • Protection-deprotection strategies : Temporary blocking of hydroxyl groups (e.g., using acetyl or tert-butyldimethylsilyl groups) improves regioselectivity during synthesis .
  • Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s opioid receptor binding affinity?

  • Competitive radioligand binding assays using μ-opioid receptor (MOR)-expressing cell membranes (e.g., CHO-K1 cells). Compare displacement of [³H]-naltrexone to calculate IC₅₀ values .
  • Functional assays (e.g., cAMP inhibition via MOR activation) to assess antagonist activity. Normalize data against naloxone as a reference .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro binding affinity and in vivo pharmacokinetic data for Methoxynoxytrexone,3?

  • Mechanistic studies : Evaluate metabolic stability (e.g., liver microsome assays) to identify rapid degradation pathways that reduce bioavailability despite high in vitro affinity .
  • Pharmacokinetic/Pharmacodynamic (PK/PD) modeling : Integrate plasma concentration-time profiles with receptor occupancy data to correlate exposure levels with efficacy .
  • Tissue distribution studies : Use radiolabeled this compound to quantify blood-brain barrier penetration and compare it to parent compounds like naltrexone .

Q. What experimental designs optimize the assessment of this compound’s in vivo efficacy in opioid receptor modulation?

  • Rodent models : Use morphine-induced hyperalgesia or conditioned place preference assays to test opioid antagonism. Include dose-ranging studies (0.1–10 mg/kg) and control for sex differences .
  • Blinded, randomized protocols : Assign animals to treatment/control groups using stratified randomization based on baseline withdrawal thresholds .
  • Endpoint selection : Measure latency to withdrawal (e.g., tail-flick test) and plasma cytokine levels to assess peripheral vs. central effects .

Q. What methodologies are recommended for evaluating this compound’s metabolic stability and drug-drug interaction potential?

  • Cytochrome P450 inhibition assays : Test CYP3A4/2D6 inhibition using fluorogenic substrates. A ≥50% inhibition at 10 μM indicates high interaction risk .
  • Hepatocyte incubations : Quantify metabolite formation (e.g., demethylated products) via LC-MS/MS to identify major metabolic pathways .
  • Transporter assays : Assess P-glycoprotein (P-gp) efflux ratios in Caco-2 cells to predict intestinal absorption and CNS penetration .

Q. How can structural modifications to this compound improve its selectivity for peripheral opioid receptors?

  • Peripheralization strategies : Introduce polar groups (e.g., carboxylates) to reduce BBB permeability. For example, compare 3-methoxy vs. 3-carboxy analogs in biodistribution studies .
  • Molecular docking studies : Model interactions with MOR’s extracellular loops to prioritize modifications that enhance peripheral binding .
  • In silico ADMET prediction : Use tools like SwissADME to screen derivatives for reduced CNS penetration (e.g., higher topological polar surface area) .

Q. What statistical approaches are robust for analyzing dose-response relationships in this compound studies?

  • Nonlinear regression models : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC₅₀/ED₅₀ values. Use Akaike’s Information Criterion (AIC) for model selection .
  • Mixed-effects models : Account for inter-subject variability in longitudinal studies (e.g., repeated-measures ANOVA with random effects) .
  • Post hoc power analysis : Ensure sample sizes (n ≥ 8/group) achieve ≥80% power for detecting ≥30% effect sizes .

Q. How should researchers address discrepancies in this compound’s reported toxicity profiles across preclinical studies?

  • Meta-analysis : Pool data from independent studies using random-effects models to identify heterogeneity sources (e.g., species-specific toxicity) .
  • Toxicogenomics : Profile liver/kidney gene expression (e.g., oxidative stress markers) in acute vs. chronic dosing regimens to clarify mechanisms .
  • Quality control audits : Verify compound purity (e.g., HPLC traces) and dosing accuracy in conflicting studies to rule out batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.